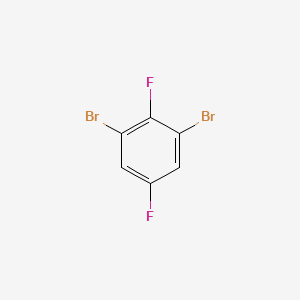
1,3-Dibromo-2,5-difluorobenzene
Cat. No. B1419311
Key on ui cas rn:
128259-68-7
M. Wt: 271.88 g/mol
InChI Key: QTZSKHCRRPXONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08859548B2
Procedure details


A mixture of 1,3-dibromo-2,5-difluorobenzene (4 g, 14.7 mmol), benzophenone imine (2.6 mL, 15.5 mmol), sodium tert-butoxide (2.1 g, 22.1 mmol), (S)-BINAP (1.4 g, 2.2 mmol), in toluene (15 mL) was sparged with Argon and charged with Pd2(dba)3 (0.67 g, 0.74 mmol). The reaction was then sealed and irradiated at 100° C. for 30 minutes in a microwave reactor. The reaction mixture was diluted with Et2O and stirred for 2 hours with a palladium scavenger (Siliabond DMT). The mixture was filtered through a plug of Celite and the collected filtrate was partitioned between diethyl ether and water, and the resulting layers separated. The organic portion was washed with water, brine, dried (MgSO4), and concentrated to afford a brown red solid. The solid was dissolved in THF (40 mL) and treated with aqueous 6.0 N HCl solution (25 ml, 150 mmol). The reaction was stirred for 1.5 hours at room temperature was partitioned between water and Et2O. The layers were separated and the aqueous portion was brought to a pH of 9 with aqueous 1.0 M NaOH solution. The basic aqueous layer was extracted diethyl ether (3×30 mL) the combined diethyl ether layers were washed with aqueous 1.0 M NaOH solution, water, brine, dried (MgSO4), concentrated. Purification by flash chromatography (SiO2, 0-10% EtOAc in heptane) afforded 3-bromo-2,5-difluoroaniline (1.7 g, 8.2 mmol, 56%, trace benzophenone) as an orange solid: 1H NMR (400 MHz, CDCl3) δ 3.93 (br s, 2H) 6.43 (m, 1H) 6.62 (m, 1H).









Yield
56%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4](Br)[C:3]=1[F:10].C(=[NH:24])(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[Na+].C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl>CCOCC.C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[Pd]>[Br:1][C:2]1[C:3]([F:10])=[C:4]([CH:5]=[C:6]([F:8])[CH:7]=1)[NH2:24] |f:2.3,8.9.10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC(=C1)F)Br)F
|
|
Name
|
|
|
Quantity
|
2.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
|
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Four
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Five
|
Name
|
|
|
Quantity
|
0.67 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 1.5 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in toluene (15 mL) was sparged with Argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was then sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
irradiated at 100° C. for 30 minutes in a microwave reactor
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through a plug of Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the collected filtrate was partitioned between diethyl ether and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting layers separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic portion was washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a brown red solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was partitioned between water and Et2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The basic aqueous layer was extracted diethyl ether (3×30 mL) the combined diethyl ether layers
|
WASH
|
Type
|
WASH
|
|
Details
|
were washed with aqueous 1.0 M NaOH solution, water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (SiO2, 0-10% EtOAc in heptane)
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C(N)C=C(C1)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 8.2 mmol | |
| AMOUNT: MASS | 1.7 g | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
